N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(dimethylamino)benzamide
CAS No.: 2097915-43-8
Cat. No.: VC4917566
Molecular Formula: C18H21N3O
Molecular Weight: 295.386
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097915-43-8 |
|---|---|
| Molecular Formula | C18H21N3O |
| Molecular Weight | 295.386 |
| IUPAC Name | N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(dimethylamino)benzamide |
| Standard InChI | InChI=1S/C18H21N3O/c1-21(2)16-5-3-4-15(10-16)18(22)20-12-13-6-9-17(19-11-13)14-7-8-14/h3-6,9-11,14H,7-8,12H2,1-2H3,(H,20,22) |
| Standard InChI Key | GKTJRTZUPXEXGR-UHFFFAOYSA-N |
| SMILES | CN(C)C1=CC=CC(=C1)C(=O)NCC2=CN=C(C=C2)C3CC3 |
Introduction
Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₉N₃O |
| Molecular Weight | 269.34 g/mol |
| Functional Groups | Amide, pyridine, dimethylamine |
| Solubility | Likely soluble in polar solvents like DMSO or methanol (not experimentally confirmed). |
| Chemical Stability | Stable under standard conditions; sensitive to strong acids or bases. |
Synthesis
The synthesis of N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(dimethylamino)benzamide typically involves:
-
Amide Bond Formation: The reaction between a carboxylic acid derivative (e.g., benzoyl chloride) and an amine precursor (e.g., 6-cyclopropylpyridin-3-ylmethylamine).
-
Catalysis: Use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or carbodiimide derivatives to facilitate amide bond formation.
-
Purification: Chromatographic techniques such as column chromatography or recrystallization.
General Reaction Scheme
Potential Pharmacological Uses
Compounds with similar structural motifs have demonstrated activity in various therapeutic areas:
-
Anti-inflammatory Agents: The dimethylamino group can enhance interaction with enzymes like cyclooxygenase (COX).
-
Anticancer Properties: Benzamide derivatives are often explored as inhibitors of histone deacetylases (HDACs), which regulate gene expression in cancer cells.
-
Neurological Applications: Pyridine-containing molecules are studied for their role in modulating neurotransmitter pathways.
Mechanism of Action
While specific data for this compound is unavailable, related benzamide derivatives typically act by:
-
Binding to active sites in target proteins via hydrogen bonding and hydrophobic interactions.
-
Modulating enzymatic activity or receptor-ligand interactions.
Research Findings
Although detailed experimental data on this specific compound is limited, studies on structurally related molecules provide insights into its potential:
-
Docking Studies: Computational simulations suggest that the compound could interact strongly with protein targets due to its aromatic and polar functional groups.
-
Pharmacokinetics: The presence of polar groups may enhance water solubility, aiding absorption and distribution in biological systems.
-
Toxicity: Preliminary assessments of related compounds indicate low cytotoxicity in normal cells, making them promising candidates for further development.
Challenges
-
Lack of experimental validation for biological activity.
-
Limited data on pharmacokinetics and metabolism.
Future Work
-
Conducting in vitro and in vivo studies to evaluate efficacy and safety.
-
Optimizing the structure for enhanced activity through medicinal chemistry approaches.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume